

# Addressing co-elution issues in the chromatographic analysis of amino acids

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## Compound of Interest

Compound Name: (5R,5'R)-Dihydroxy  
Lysinonorleucine

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## Technical Support Center: Chromatographic Analysis of Amino Acids

Welcome to the technical support center for the chromatographic analysis of amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a particular focus on addressing co-elution.

### Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of amino acid analysis?

A1: Co-elution is a common issue in chromatography where two or more different amino acids are not adequately separated and elute from the chromatographic column at the same or very similar times. This results in overlapping peaks in the chromatogram, making accurate quantification and identification of the individual amino acids challenging.

Q2: What are the primary factors that influence the separation of amino acids and can lead to co-elution?

A2: The separation of amino acids is primarily influenced by the physicochemical properties of the amino acids themselves (e.g., polarity, charge, size) and their interaction with the stationary

and mobile phases of the chromatography system. Key factors that can be adjusted to resolve co-elution include:

- **Mobile Phase pH:** The pH of the mobile phase affects the ionization state of amino acids, which in turn influences their interaction with the stationary phase.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Column Temperature:** Temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and selectivity.[\[1\]](#)[\[2\]](#)
- **Mobile Phase Composition:** The type and concentration of organic modifiers (e.g., acetonitrile) and buffer salts in the mobile phase play a crucial role in the separation process.[\[5\]](#)[\[6\]](#)
- **Stationary Phase Chemistry:** The type of stationary phase (e.g., C18, ion-exchange, HILIC) dictates the primary mode of interaction with the amino acids.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Derivatization:** Pre- or post-column derivatization can alter the chemical properties of amino acids to improve their chromatographic behavior and detectability.[\[10\]](#)[\[11\]](#)

Q3: Which amino acid pairs are commonly observed to co-elute?

A3: Some of the most frequently encountered co-eluting amino acid pairs include:

- Threonine (Thr) and Serine (Ser)[\[12\]](#)
- Aspartic acid (Asp) and Glutamic acid (Glu)[\[13\]](#)
- Glycine (Gly) and Threonine (Thr)[\[1\]](#)
- Isoleucine (Ile) and Leucine (Leu)[\[5\]](#)
- Lysine (Lys), Threonine (Thr), and Histidine (His) under certain pH conditions.[\[5\]](#)

## Troubleshooting Guides

This section provides systematic approaches to resolving co-elution issues.

## Issue 1: Poor resolution between Threonine (Thr) and Serine (Ser).

This is a classic separation challenge in amino acid analysis.

Troubleshooting Steps:

- **Adjust Mobile Phase pH:** A slight adjustment of the mobile phase pH can significantly impact the resolution of Thr and Ser. For cation-exchange chromatography, a minor decrease in the pH of the initial buffer (Buffer A) can sometimes improve separation. Conversely, if the pH is too high, resolution between Thr and Ser may be lost.[\[12\]](#)
- **Optimize Column Temperature:** Increasing the column temperature can sometimes decrease the resolution between Thr and Ser.[\[12\]](#) Therefore, experimenting with slightly lower temperatures may be beneficial.
- **Modify Gradient Program:** A shallower gradient at the point of elution for Thr and Ser can help to improve their separation.

## Issue 2: Co-elution of Aspartic acid (Asp) and Glutamic acid (Glu).

These two acidic amino acids often elute close together.

Troubleshooting Steps:

- **Fine-tune Mobile Phase pH:** The separation of Asp and Glu is highly dependent on the mobile phase pH. At lower pH values, both are protonated and may interact more strongly with a reversed-phase column, potentially improving separation. For HILIC columns, a mobile phase pH of around 2.85 has been shown to provide good retention and separation.[\[6\]](#) If the pH is too high, these amino acids may elute in the void volume.[\[6\]](#)
- **Select an Appropriate Stationary Phase:** While C18 columns are common, specialized amino acid analysis columns or HILIC columns can offer better selectivity for these polar amino acids.[\[9\]](#)[\[13\]](#)

- **Adjust Buffer Concentration:** The concentration of the buffer in the mobile phase can influence the ionic interactions and, consequently, the separation.

### Issue 3: Isoleucine (Ile) and Leucine (Leu) are not baseline separated.

These isomeric amino acids are notoriously difficult to separate due to their similar structures and hydrophobicities.

Troubleshooting Steps:

- **Optimize Mobile Phase Composition:** A careful optimization of the organic modifier (e.g., acetonitrile) concentration in the mobile phase is critical. A gradient elution that starts with a high aqueous content and gradually increases the organic modifier can effectively separate Ile and Leu.[\[5\]](#)
- **Adjust pH:** Baseline separation of leucine and isoleucine has been observed at pH values of 5.6 and 7.4 in reversed-phase HPLC.[\[5\]](#)
- **Consider a High-Resolution Column:** Using a column with a smaller particle size and longer length can increase the column efficiency and improve the resolution of these isomers.

## Data Presentation

Table 1: Effect of Mobile Phase pH on the Separation of Critical Amino Acid Pairs

Critical Pair	Chromatographic Mode	pH Change	Observed Effect on Resolution	Reference
Thr - Ser	Cation-Exchange	Buffer A pH 0.2 units too high	Loss of resolution	[12]
Asp - OH-Pro	Cation-Exchange	Buffer A pH 0.2 units too high	Co-elution	[12]
Asp - Neutrals	Cation-Exchange	Buffer A pH 0.3 units too low	Broadening of neutral amino acid peaks, later elution of Asp	[12]
Arg - NH3	Cation-Exchange	Buffer B pH 0.2 units too high	Co-elution	[12]
Leu - Ile	Reversed-Phase	pH 5.6 and 7.4	Baseline separation	[5]
Lys - Thr - His	Reversed-Phase	pH 4.6 and 5.6	Co-elution	[5]
Asp - Glu	HILIC	pH > 7.5	Elution in void volume	[6]
Asp - Glu	HILIC	pH 2.85	Good retention and separation	[6]

## Experimental Protocols

### Protocol 1: Optimized Separation of 10 Underivatized Amino Acids by HPLC-UV

This protocol is adapted for the separation of a mixture including the critical pairs Ile/Leu and Lys/Thr/His.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.

- Column: Shim-pack CLC-C18 (150 mm × 4.6 mm, 5 µm particle size).[\[5\]](#)
- Mobile Phase:
  - A: 10 mM Phosphate buffer, pH 7.4.[\[5\]](#)
  - B: Acetonitrile.[\[5\]](#)
- Gradient Elution:
  - 0-10 min: 100% A.[\[5\]](#)[\[14\]](#)
  - 10-25 min: Linear gradient to 50% B.[\[5\]](#)[\[14\]](#)
- Flow Rate: 1.0 mL/min.[\[14\]](#)
- Column Temperature: 25 °C.[\[14\]](#)
- Detection: UV at 225 nm.[\[14\]](#)
- Injection Volume: 10 µL.[\[14\]](#)
- Elution Order: Lysine, Threonine, Histidine, Valine, Methionine, Isoleucine, Leucine, Tyrosine, Phenylalanine, and Tryptophan.[\[5\]](#)

## Protocol 2: Separation of Derivatized Amino Acids using OPA and FMOC

This is a common pre-column derivatization method for comprehensive amino acid analysis.

- Derivatization Reagents:
  - Ortho-phthalaldehyde (OPA) for primary amines.[\[15\]](#)
  - 9-fluorenylmethylchloroformate (FMOC) for secondary amines.[\[15\]](#)
  - Borate buffer to maintain high pH for the reaction.[\[15\]](#)

- **Derivatization Procedure:** The sample is mixed with borate buffer, followed by the addition of OPA and then FMOC reagents. The reaction is typically rapid and can be automated using an autosampler.
- **Chromatographic System:** Reversed-phase HPLC with fluorescence detection.
- **Column:** A C18 column suitable for amino acid analysis.
- **Mobile Phase:** A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile).
- **Detection:** Fluorescence detector with appropriate excitation and emission wavelengths for OPA and FMOC derivatives.

## Visualizations

Caption: A workflow for troubleshooting co-elution issues in amino acid analysis.

Caption: Key parameters influencing chromatographic separation of amino acids.

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